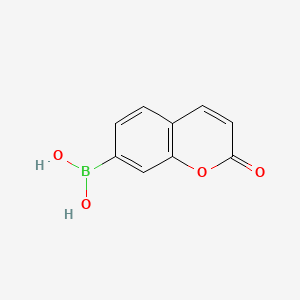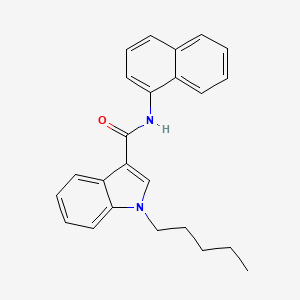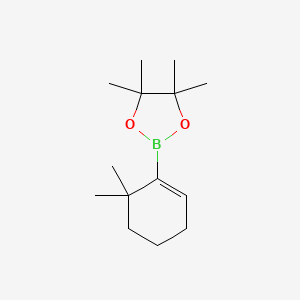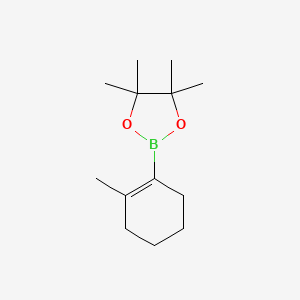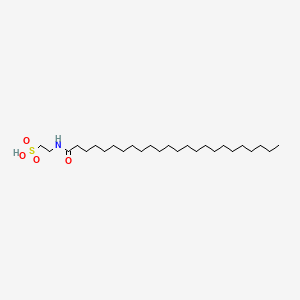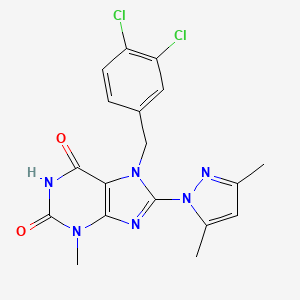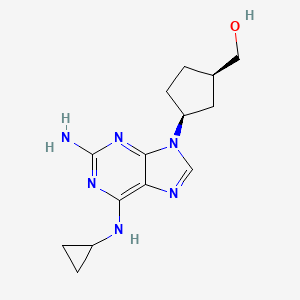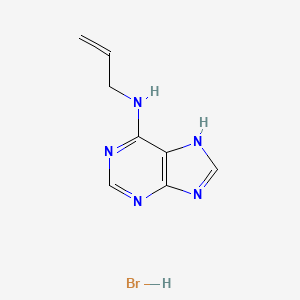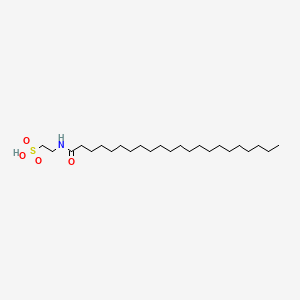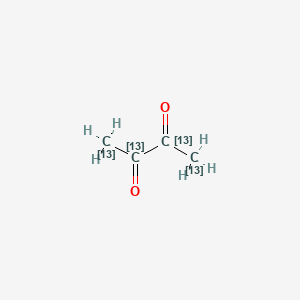
Stearidonic Acid N-Succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearidonic acid (SDA: C 18 H 28 O 2; 18:4, n-3) is an ω-3 fatty acid, sometimes called moroctic acid . It is biosynthesized from alpha-linolenic acid (ALA: C 18 H 30 O 2; 18:3, n-3) by the enzyme delta-6-desaturase . Succinimide is a cyclic imide with the formula (CH2)2(CO)2NH .
Synthesis Analysis
The synthesis of N-substituted succinimide involves the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride . The second step involves the imide ring opening reaction by hydroxylamine .Molecular Structure Analysis
The structure of succinimide contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups .Physical And Chemical Properties Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of stearidonic acid N-succinimide can be achieved through the amidation reaction between stearidonic acid and N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Starting Materials": ["Stearidonic acid", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Chloroform"], "Reaction": [ "Stearidonic acid is dissolved in DMF to form a solution.", "NHS and DCC are added to the solution and the mixture is stirred at room temperature for 24 hours.", "The resulting product is then extracted with chloroform to remove any unreacted starting materials and by-products.", "The chloroform layer is then washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude stearidonic acid N-succinimide product.", "The crude product can be purified by column chromatography using a suitable solvent system." ] } | |
CAS-Nummer |
1798396-63-0 |
Molekularformel |
C22H31NO4 |
Molekulargewicht |
373.493 |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI-Schlüssel |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



